![molecular formula C20H16N4O3 B14179623 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide) CAS No. 920976-27-8](/img/structure/B14179623.png)
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with two acryloylamino phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole typically involves the reaction of 4-aminoacetophenone with acryloyl chloride to form 4-(acryloylamino)acetophenone. This intermediate is then cyclized with hydrazine hydrate to yield the desired oxadiazole derivative. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acryloyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the acryloyl groups can yield the corresponding amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of high-performance polymers and materials with unique properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The acryloyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. Additionally, the oxadiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its molecular targets.
Comparison with Similar Compounds
- 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is unique due to the presence of acryloyl groups, which impart additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
920976-27-8 |
|---|---|
Molecular Formula |
C20H16N4O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-[5-[4-(prop-2-enoylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H16N4O3/c1-3-17(25)21-15-9-5-13(6-10-15)19-23-24-20(27-19)14-7-11-16(12-8-14)22-18(26)4-2/h3-12H,1-2H2,(H,21,25)(H,22,26) |
InChI Key |
DHSPOCUGKIHIKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
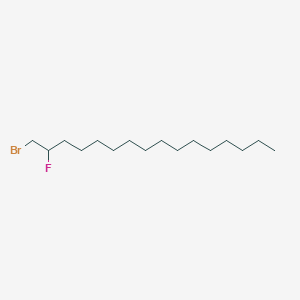
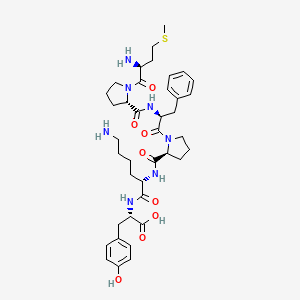

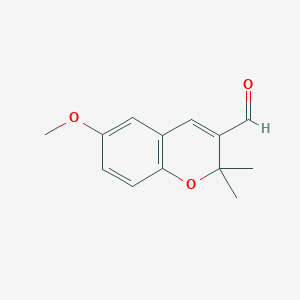
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)

![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
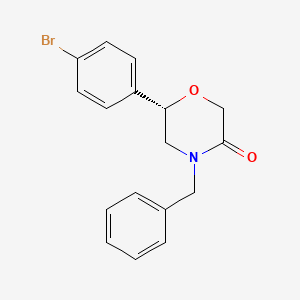
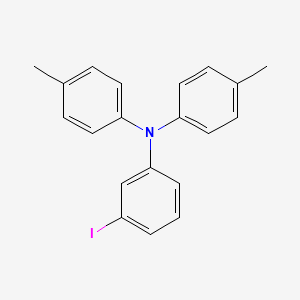
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
